molecular formula C27H36N2O5 B608045 1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one CAS No. 1640282-31-0

1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one

カタログ番号 B608045
CAS番号: 1640282-31-0
分子量: 468.594
InChIキー: YKNAKDFZAWQEEO-IBGZPJMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

I-CBP 112 (cas# 1640282-31-0) is a useful research chemical. I-​CBP112 can stimulate nucleosome acetylation up to 3-​fold.
I-CBP112 is a selective inhibitor of the bromodomain-containing transcription factors CREBBP (CBP) and EP300 (IC50 = 0.142 and 0.625 μM, respectively). I-CBP112 has little activity against other bromodomains at concentrations up to 1 mM. I-CBP112 targets the CBP/p300 bromodomains. I-CBP112 significantly reduced the leukemia-initiating potential of MLL-AF9(+) acute myeloid leukemia cells in a dose-dependent manner in vitro and in vivo. Interestingly, I-CBP112 increased the cytotoxic activity of BET bromodomain inhibitor JQ1 as well as doxorubicin.

科学的研究の応用

Application in Cancer Treatment

Specific Scientific Field

Oncology - Chemotherapy

Summary of the Application

I-CBP112 is a CBP/p300 bromodomain inhibitor that has shown potential in sensitizing cancer cells to chemotherapy drugs . It has been found to repress genes responsible for multidrug resistance in cancer cell lines .

Methods of Application or Experimental Procedures

The compound was applied to various cancer cell lines, including breast (MDA-MB-231), lung (A549), and hepatic (HepG2) cancer cells . The effect of I-CBP112 on the expression of ATP-binding cassette (ABC) transporters, which are linked to multidrug resistance, was studied .

Results or Outcomes

I-CBP112 was found to decrease the expression of ABCs in the studied cancer cell lines, leading to increased accumulation of chemotherapy drugs inside the cells and considerable cell sensitization to a wide range of chemotherapeutics . At the molecular level, I-CBP112 caused rearrangement of chromatin at the ABC gene promoters by inducing recruitment of LSD1, which removes transcription-promoting histone marks .

Application in Leukemia Therapy

Specific Scientific Field

Hematology - Leukemia Therapy

Summary of the Application

I-CBP112 has been developed as a specific and potent acetyl-lysine competitive protein–protein interaction inhibitor that targets the CBP/p300 bromodomains . It has shown potential in impairing the aberrant self-renewal of leukemic cells .

Methods of Application or Experimental Procedures

The compound was tested on MLL-AF9+ acute myeloid leukemia cells in vitro and in vivo . The leukemia-initiating potential of these cells was studied in the presence of I-CBP112 .

Results or Outcomes

I-CBP112 significantly reduced the leukemia-initiating potential of MLL-AF9+ acute myeloid leukemia cells in a dose-dependent manner . Interestingly, I-CBP112 increased the cytotoxic activity of BET bromodomain inhibitor JQ1 as well as doxorubicin .

特性

IUPAC Name

1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNAKDFZAWQEEO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OCC3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OC[C@H]3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one

Citations

For This Compound
3
Citations
BE Zucconi, B Luef, W Xu, RA Henry, IM Nodelman… - Biochemistry, 2016 - ACS Publications
The histone acetyltransferase (HAT) enzymes p300 and CBP are closely related paralogs that serve as transcriptional coactivators and have been found to be dysregulated in cancer …
Number of citations: 43 pubs.acs.org
L Zhou, Q Yao, L Ma, H Li, J Chen - Translational Cancer Research, 2021 - ncbi.nlm.nih.gov
Background Acute myeloid leukemia (AML) is one of the most common hematopoietic malignancies. The cure rate of currently intensive chemotherapy in AML was only 40% or less, …
Number of citations: 8 www.ncbi.nlm.nih.gov
R Cacabelos, JC Carril, A Sanmartín, P Cacabelos - Pharmacoepigenetics, 2019 - Elsevier
The pharmacoepigenetic apparatus is integrated by gene clusters of different categories, including (i) pathogenic genes involved in disease pathogenesis, (ii) mechanistic genes …
Number of citations: 19 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。